N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSOJYNRSQWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the phenyl group: The benzo[d]oxazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the sulfonyl group: The fluorophenyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Formation of the propanamide moiety: The final step involves the amidation of the sulfonylated intermediate with a suitable amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Implications
The table below compares the target compound with key analogs, emphasizing substituent effects on molecular properties and biological activity:
*Calculated based on molecular formula C22H16FN3O3S.
Key Observations:
Benzo[d]oxazole vs. Trifluoromethyl/Cyano Groups: The benzo[d]oxazole moiety in the target compound may enhance π-π stacking interactions compared to the electron-deficient trifluoromethyl and cyano groups in bicalutamide and compound 34. This could influence target selectivity . Bicalutamide’s hydroxyl group improves solubility and hydrogen-bonding capacity, critical for its clinical efficacy as an AR antagonist .
Sulfonyl-Propanamide Backbone :
Physicochemical and Spectroscopic Data
NMR Shifts :
- Benzo[d]oxazole derivatives () exhibit distinct $^{1}H$ NMR signals at δ 7.8–8.2 ppm for aromatic protons, differing from trifluoromethyl-substituted analogs (δ 7.5–8.0 ppm) .
- The 4-fluorophenylsulfonyl group in the target compound would show characteristic $^{19}F$ NMR peaks near δ -110 ppm, similar to compound 36 .
Mass Spectrometry :
- The target compound’s molecular ion ([M+H]$^+$) is expected at m/z ~443.45, comparable to bicalutamide’s m/z 430.37 .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl propanamide chain . Its IUPAC name is this compound, with the molecular formula and a molecular weight of 373.43 g/mol.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzo[d]oxazole ring : This can be achieved through cyclization reactions involving ortho-aminophenol derivatives.
- Attachment of the phenyl group : This may involve Suzuki coupling reactions between halogenated benzo[d]oxazole and phenylboronic acid.
- Introduction of the sulfonyl group : This can be accomplished by reacting intermediates with sulfonyl chlorides under basic conditions.
- Formation of the propanamide chain : The final step involves amidation with an appropriate amine.
Biological Activity
This compound has been investigated for various biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing benzo[d]oxazole moieties have demonstrated efficacy against several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study on related benzoxazole derivatives showed selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) being determined for various compounds (see Table 1 for details).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | Bacillus subtilis |
| Compound B | 50 | Staphylococcus aureus |
| Compound C | 100 | Escherichia coli |
Neuroprotective Effects
In vitro studies have indicated potential neuroprotective effects against amyloid-beta-induced neurotoxicity in PC12 cells. The compound was found to reduce hyperphosphorylation of tau protein and modulate signaling pathways associated with neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Animal Models : In vivo studies using zebrafish models demonstrated that this compound exhibited lower toxicity compared to established neuroprotective drugs like donepezil, while still providing significant protective effects against neurotoxicity.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activity linked to neurodegenerative pathways, thus providing neuroprotective effects.
Experimental studies are needed to further elucidate these mechanisms and confirm the biological targets involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
